1-methylcyclohexane-1,4-dicarboxylic acid
Description
1-Methylcyclohexane-1,4-dicarboxylic acid is an organic compound with the molecular formula C9H14O4 It is a derivative of cyclohexane, where two carboxylic acid groups are attached at the 1 and 4 positions, and a methyl group is attached at the 1 position
Properties
CAS No. |
73845-87-1 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of terephthalic acid. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions. The reaction can be represented as follows:
C6H4(CO2H)2+3H2→C6H10(CO2H)2
Industrial Production Methods: Industrial production of this compound often involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides or other substituted derivatives.
Scientific Research Applications
1-Methylcyclohexane-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions involving carboxylic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of 1-methylcyclohexane-1,4-dicarboxylic acid depends on its specific application. In chemical reactions, the carboxylic acid groups can participate in nucleophilic substitution, electrophilic addition, and other reactions. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
Comparison with Similar Compounds
1,4-Cyclohexanedicarboxylic acid: Similar structure but lacks the methyl group at the 1 position.
1-Methylcyclohexane-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 1 and 2 positions.
Uniqueness: 1-Methylcyclohexane-1,4-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups and the presence of the methyl group. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
